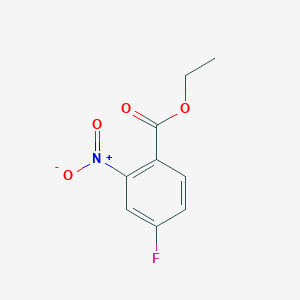

Ethyl 4-fluoro-2-nitrobenzoate

Description

Significance of Nitroaromatic and Halogenated Ester Frameworks in Contemporary Chemical Research

Nitroaromatic and halogenated ester frameworks are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active molecules. nih.gov The nitro group, a strong electron-withdrawing group, significantly influences the chemical and physical properties of the aromatic ring, making it susceptible to nucleophilic attack. fiveable.mewikipedia.org This reactivity is crucial for the construction of complex molecular architectures.

Halogenated organic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govchemrxiv.org The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of these two functionalities within a benzoate (B1203000) ester scaffold provides a powerful platform for the development of novel compounds with tailored properties.

Overview of Electron-Withdrawing Group Influence on Aromatic Reactivity

Electron-withdrawing groups (EWGs) play a critical role in directing the course of chemical reactions on aromatic rings. fiveable.mewikipedia.orgnumberanalytics.com By pulling electron density away from the ring, EWGs decrease the ring's nucleophilicity, thereby deactivating it towards electrophilic aromatic substitution. wikipedia.orglibretexts.org Conversely, this electron deficiency enhances the ring's electrophilicity, making it more reactive towards nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. fiveable.memasterorganicchemistry.comlibretexts.org

The position of the EWG on the aromatic ring is also a key determinant of reactivity. For instance, in SNAr reactions, EWGs located ortho or para to a leaving group provide significant stabilization to the negatively charged intermediate, known as a Meisenheimer complex, thus accelerating the reaction rate. fiveable.memasterorganicchemistry.comlibretexts.org The presence of multiple EWGs can have a cumulative effect, further enhancing the ring's reactivity towards nucleophiles. fiveable.me

Strategic Importance of Ethyl 4-fluoro-2-nitrobenzoate as a Synthetic Synthon

This compound is a strategically important synthetic intermediate. Its structure incorporates a fluorine atom, a nitro group, and an ethyl ester, all of which contribute to its utility in organic synthesis. The fluorine atom at the 4-position and the nitro group at the 2-position work in concert to activate the aromatic ring for nucleophilic aromatic substitution at the fluorine-bearing carbon. masterorganicchemistry.comlibretexts.org

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules. nih.govmdpi.com The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, offering another site for modification. These features make this compound a valuable tool for medicinal chemists and materials scientists. mdpi.com

Historical Trajectory and Evolution of Research on Fluorinated Nitrobenzoates

The study of fluorinated organic compounds has a rich history, with significant advancements made over the past few decades. acs.orgchimia.ch The unique properties conferred by fluorine have driven extensive research into methods for its selective introduction into organic molecules. acs.orgucla.edu Early research on fluorinated nitrobenzoates likely emerged from the broader exploration of halogenated and nitroaromatic compounds.

The development of new synthetic methodologies has been a key driver in the evolution of research in this area. acs.orgchimia.ch For instance, advances in transition-metal-catalyzed cross-coupling reactions and nucleophilic fluorination techniques have expanded the toolkit available to chemists for the synthesis and modification of fluorinated nitrobenzoates. chimia.chucla.edu More recently, research has focused on the application of these compounds in the synthesis of complex, high-value molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The ongoing development of more efficient and selective synthetic methods continues to be a major focus of research on fluorinated nitrobenzoates. acs.orgresearchgate.net

Detailed Research Findings

The chemical properties of this compound and its isomers are well-documented in chemical literature. These properties are crucial for understanding their reactivity and potential applications.

| Property | This compound | Ethyl 2-fluoro-4-nitrobenzoate | Ethyl 5-fluoro-2-nitrobenzoate |

| CAS Number | 1072207-10-3 sigmaaldrich.com | 363-32-6 nih.gov | 364-51-2 |

| Molecular Formula | C₉H₈FNO₄ sigmaaldrich.com | C₉H₈FNO₄ nih.gov | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol | 213.16 g/mol nih.gov | 213.16 g/mol |

| Physical Form | Colorless to yellow liquid sigmaaldrich.com | Not specified | Liquid |

| Boiling Point | Not specified | Not specified | 296.3 °C |

| Key Reactions | Nucleophilic aromatic substitution, reduction of nitro group, ester hydrolysis | Nucleophilic aromatic substitution, reduction of nitro group, ester hydrolysis | Nucleophilic aromatic substitution, reduction of nitro group, ester hydrolysis |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIULWIFTZWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Ethyl 4 Fluoro 2 Nitrobenzoate

Regioselective Nitration Approaches in Aromatic Synthesis

Regioselective nitration is a critical step in the synthesis of many nitroaromatic compounds, including the precursors to Ethyl 4-fluoro-2-nitrobenzoate. The challenge lies in directing the nitro group to the desired position on the aromatic ring, which is influenced by the electronic effects of the existing substituents.

Direct nitration of a precursor such as ethyl 4-fluorobenzoate (B1226621) presents a formidable challenge in regioselectivity. The fluorine atom is an ortho-, para-director, while the ethyl carboxylate group is a meta-director. This conflicting directing effect can lead to a mixture of products, reducing the yield of the desired 2-nitro isomer.

Optimization of reaction conditions is paramount to favor the formation of this compound. Key parameters that can be adjusted include the composition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid), the reaction temperature, and the reaction time. By carefully controlling these factors, the activation energy for the formation of the desired isomer can be lowered relative to other isomers. For instance, using a higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, potentially influencing the isomeric ratio. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.

| Parameter | Condition | Expected Outcome on Regioselectivity |

|---|---|---|

| Nitrating Agent | Varying HNO₃/H₂SO₄ ratio | Influences nitronium ion concentration, affecting isomer distribution. |

| Temperature | -10°C to 10°C | Lower temperatures generally favor kinetic control and can increase selectivity for the ortho-nitro isomer. |

| Reaction Time | 1 to 6 hours | Longer reaction times may lead to the formation of dinitrated byproducts. |

An alternative and often more regioselective approach involves the nitration of a precursor molecule, followed by functional group transformations to yield the final product. A common strategy begins with the nitration of 4-fluorotoluene. In this case, the methyl group and the fluorine atom work in concert as ortho-, para-directors, facilitating the introduction of the nitro group at the 2-position to form 4-fluoro-2-nitrotoluene (B1294404).

The subsequent step involves the oxidation of the methyl group of 4-fluoro-2-nitrotoluene to a carboxylic acid, yielding 4-fluoro-2-nitrobenzoic acid. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. A German patent describes the oxidation of nitrofluorotoluenes using aqueous nitric acid at elevated temperatures and pressures to produce the corresponding benzoic acids in high yields. google.com Finally, the carboxylic acid is subjected to an esterification reaction to produce this compound.

Fluorination Techniques for Aryl Systems

The introduction of a fluorine atom onto an aromatic ring can be accomplished through various methods, including nucleophilic and electrophilic fluorination.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an electron-deficient aromatic ring. acs.orgresearchgate.net In the context of synthesizing this compound, a plausible precursor would be Ethyl 4-chloro-2-nitrobenzoate. The nitro group and the ethyl carboxylate group are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.

The reaction would involve the displacement of the chloride ion by a fluoride (B91410) ion. Common fluoride sources for SNAr reactions include potassium fluoride (KF) and cesium fluoride (CsF). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed to enhance the reactivity of the fluoride source. acs.orgresearchgate.net

| Fluoride Source | Solvent | Typical Temperature | Key Considerations |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | 150-220°C | Spray-dried KF is often used to ensure anhydrous conditions. |

| Cesium Fluoride (CsF) | DMSO, DMF | 100-180°C | More reactive than KF but also more expensive. |

| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Room Temperature to 80°C | Highly reactive but also hygroscopic and can be basic. |

Electrophilic fluorination offers an alternative route for the introduction of a fluorine atom. wikipedia.org This method involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source. A potential precursor for the synthesis of this compound via this route is ethyl 2-nitrobenzoate (B253500).

Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used as electrophilic fluorinating agents. ref.ac.ukreddit.com The reaction mechanism is believed to involve the attack of the aromatic ring on the electrophilic fluorine atom of the reagent. However, the regioselectivity of this reaction can be a challenge. The nitro group is a meta-director, while the ethyl carboxylate is also a meta-director. Therefore, the fluorination of ethyl 2-nitrobenzoate would likely yield a mixture of isomers, with the 4-fluoro and 6-fluoro products being the major ones. Directing the fluorine to the desired 4-position would require careful optimization of the reaction conditions and potentially the use of a directing group.

Esterification Reactions for Carboxylic Acid Derivatization

The final step in several synthetic routes to this compound is the esterification of 4-fluoro-2-nitrobenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed, often by azeotropic distillation. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. organic-chemistry.orgmasterorganicchemistry.com

Fischer Esterification Variants and Process Intensification

The foundational method for synthesizing this compound is the Fischer-Speier esterification. This classic equilibrium-controlled reaction involves heating the parent carboxylic acid, 4-fluoro-2-nitrobenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst. For the closely related isomer, Ethyl 4-fluoro-3-nitrobenzoate, a standard procedure involves refluxing the corresponding acid in absolute ethanol with concentrated sulfuric acid for several hours. researchgate.netresearchgate.net

The Fischer esterification is governed by Le Chatelier's principle, where the equilibrium can be shifted toward the product ester by either using a large excess of the alcohol reactant or by removing the water formed during the reaction. truman.edu Process intensification strategies focus on efficiently driving this equilibrium to maximize yield and reduce reaction times. Techniques for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. However, the effectiveness of molecular sieves can be limited under certain conditions, such as in sealed-vessel microwave reactions where they may only absorb water at room temperature. researchgate.net

Alternative Esterification Pathways

Beyond the direct acid-catalyzed approach, several alternative pathways can be employed for the synthesis of esters like this compound, particularly under milder conditions or for substrates that are sensitive to strong acids.

One prominent method is the Mitsunobu reaction , which allows for the esterification of a primary or secondary alcohol with a carboxylic acid using a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scispace.comnih.gov This reaction is known for its mild conditions and typically proceeds with an inversion of stereochemistry at the alcohol's chiral center. Research has shown that in Mitsunobu reactions, carboxylic acids with electron-withdrawing groups, such as 4-nitrobenzoic acid, often provide significantly better yields compared to less acidic counterparts like benzoic acid, especially with hindered alcohols. acs.orgorgsyn.org This suggests that 4-fluoro-2-nitrobenzoic acid would be a highly suitable substrate for this transformation.

Another widely used method is the Steglich esterification , which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under very mild, often room-temperature, conditions. organic-chemistry.org This pathway is advantageous as the DCC formally removes the water generated, forming dicyclohexylurea (DCU), thus driving the reaction to completion without the need for heat or excess reagents. wikipedia.orgyoutube.com Its mild nature makes it suitable for producing esters from sensitive substrates. wikipedia.org

A third pathway involves the alkylation of a carboxylate salt . The 4-fluoro-2-nitrobenzoic acid can be deprotonated with a base to form the corresponding carboxylate anion, which then acts as a nucleophile in a reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This Sₙ2 reaction pathway avoids acidic conditions entirely. The efficiency of this method can be enhanced through the use of ionic liquids or by electrochemical methods that generate a highly reactive carboxylate ion intermediate. researchgate.netrsc.org

Catalytic Systems in this compound Synthesis

Application of Heterogeneous Catalysts (e.g., Zeolites)

To overcome issues associated with corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid, research has focused on solid acid catalysts. Heterogeneous catalysts are environmentally benign, non-corrosive, and can be easily recovered and reused. google.com

Zeolites, which are microporous aluminosilicates with strong acidic sites, have proven effective for esterification reactions. Studies on the synthesis of the related compound, Ethyl 4-nitrobenzoate (B1230335), have demonstrated that hydrogen forms of natural zeolites (such as H-CL, H-MOR, H-HEU-M) can effectively catalyze the esterification of 4-nitrobenzoic acid with ethanol. The use of ultradispersed, nanosized zeolite crystallites can further enhance catalytic activity. nih.gov

Other advanced heterogeneous catalysts include metal-organic frameworks (MOFs). For instance, the MOF UiO-66-NH₂ has been successfully used as a catalyst for the esterification of various fluorinated aromatic carboxylic acids, showcasing high conversion yields and a significant reduction in reaction time compared to traditional methods. acs.org Such systems represent a promising green chemistry approach for the synthesis of this compound.

Role of Acidic Catalysts in Reaction Efficiency

In conventional Fischer esterification, the efficiency of the reaction is highly dependent on the strength and concentration of the acid catalyst. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. truman.edu

Sulfuric acid (H₂SO₄) is the most commonly used catalyst due to its low cost and high acidity. It is effective in promoting the esterification of isomers like 4-fluoro-3-nitrobenzoic acid. researchgate.netresearchgate.net

More specialized and highly efficient catalysts have also been developed. Polyfluoroalkanesulfonic acids , for example, have been patented for the preparation of various alkyl nitrobenzoates, including the 2-nitro isomer. These catalysts demonstrate high activity, allowing for excellent yields (over 94%) under relatively mild conditions. researchgate.net The use of such potent catalysts can reduce the required catalyst loading and shorten reaction times.

The table below summarizes the performance of different acidic catalysts in the synthesis of related nitrobenzoates.

| Catalyst | Substrate | Product | Yield | Reference |

| Sulfuric Acid | 4-Fluoro-3-nitrobenzoic Acid | Ethyl 4-fluoro-3-nitrobenzoate | Good | researchgate.netresearchgate.net |

| Polyfluoroalkanesulfonic acid hydrate | 4-Nitrobenzoic Acid | Ethyl 4-nitrobenzoate | 94.4% | researchgate.net |

| Zeolite (H-MOR) | 4-Nitrobenzoic Acid | Ethyl 4-nitrobenzoate | ~55% | nih.gov |

This table is generated based on data from structurally similar compounds to illustrate catalyst efficiency.

Modern Reaction Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of technologies that reduce energy consumption, minimize waste, and improve reaction efficiency, aligning with the principles of green chemistry.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods.

This technique has been successfully applied to the Fischer esterification of fluoronitrobenzoic acids. In a study on the synthesis of Ethyl 4-fluoro-3-nitrobenzoate, microwave irradiation in a sealed vessel significantly optimized the reaction. researchgate.net The study highlighted that by incrementally adding the sulfuric acid catalyst at set intervals during the microwave heating, issues with the reaction equilibrium could be overcome, leading to high yields in a fraction of the time required for conventional reflux. researchgate.net Similarly, the synthesis of Ethyl 4-nitrobenzoate has been achieved with high conversion rates when combining zeolite catalysts with microwave irradiation, demonstrating a synergistic effect between the catalyst and the energy source. nih.gov

The table below, adapted from research on the isomeric Ethyl 4-fluoro-3-nitrobenzoate, illustrates the effect of temperature and catalyst addition strategy on yield under microwave conditions. researchgate.net

| Entry | Temperature (°C) | Catalyst Addition Method | Total Hold Time (min) | Yield (%) |

| 1 | 100 | All at start | 15 | Low |

| 2 | 100 | Added at 5 min intervals | 15 | 70 |

| 3 | 130 | All at start | 15 | Low |

| 4 | 130 | Added at 5 min intervals | 15 | 89 |

| 5 | 150 | Added at 5 min intervals | 15 | 88 |

This interactive table is based on data for the synthesis of the isomeric Ethyl 4-fluoro-3-nitrobenzoate to demonstrate the principles of MAOS. researchgate.net

This data underscores the potential of MAOS as a superior method for the rapid and efficient synthesis of this compound.

Ultrasound-Promoted Chemical Transformations

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields. nih.gov The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures. researchgate.net This phenomenon can enhance mass transfer and activate substrates, leading to significant rate enhancements. researchgate.net

While specific studies on the ultrasound-promoted synthesis of this compound are not extensively detailed in the available literature, research on analogous compounds provides significant insights. For instance, the synthesis of Ethyl 4-nitrobenzoate has been successfully achieved by irradiating the reaction mixture of 4-nitrobenzoic acid and ethanol with ultrasound (37 kHz, 330 W) for 2 hours. researchgate.netscirp.org This method, combined with the use of ultradispersed natural zeolite catalysts, has been shown to be simple and environmentally friendly. scirp.org In these studies, the synergistic effect of ultrasound and catalysts led to conversions of up to 70% and yields of 67% for Ethyl 4-nitrobenzoate. researchgate.netscirp.org

The benefits observed in the synthesis of related nitroaromatic esters suggest that a sonochemical approach could be highly advantageous for the production of this compound. The application of ultrasound can often reduce reaction times, improve energy efficiency, and in some cases, enable reactions to proceed under milder conditions than conventional heating methods. lew.ro

| Parameter | Value |

|---|---|

| Reactants | 4-nitrobenzoic acid, Ethanol |

| Irradiation Method | Ultrasound (US) |

| Frequency | 37 kHz |

| Power | 330 W |

| Duration | 2 hours |

| Catalyst | Ultradispersed Natural Zeolites (e.g., H-MOR, H-HEU-M) |

| Max. Conversion | ~70% |

| Max. Yield | ~67% |

| Selectivity | >90% |

Solvent-Free Reaction Conditions

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry. ijirt.org Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, simplified workup procedures, and often, increased reaction rates due to higher reactant concentrations. ijirt.orgresearchgate.net

The synthesis of nitroaromatic esters has been successfully demonstrated under solvent-free conditions. In the case of Ethyl 4-nitrobenzoate, the esterification of 4-nitrobenzoic acid with ethanol was conducted in an argon atmosphere at approximately 80°C without the use of any additional solvent. scirp.org This approach, particularly when enhanced by ultrasound or microwave irradiation and solid acid catalysts, provides high selectivity and good yields. scirp.orgijirt.org The use of solid acid catalysts, such as zeolites or sulfated metal oxides, is particularly advantageous as they are often reusable, non-corrosive, and easily separated from the reaction mixture. ijirt.org

These solvent-free protocols represent a sustainable alternative to traditional methods that rely on hazardous liquid acids and organic solvents. ijirt.org Eliminating the need for solvents minimizes waste generation and circumvents issues related to solvent toxicity and disposal. ijirt.org Given these benefits, the development of a solvent-free synthetic route for this compound is a highly desirable objective.

| Advantage | Description |

|---|---|

| Environmental Impact | Reduces pollution by eliminating the use of volatile organic compounds (VOCs). ijirt.org |

| Safety | Minimizes risks associated with flammable, toxic, and corrosive solvents. ijirt.org |

| Economic Efficiency | Lowers costs by eliminating the need for solvent purchase, purification, and disposal. |

| Process Simplification | Simplifies reaction setup and product workup, often allowing for easier product isolation. ijirt.org |

| Reaction Efficiency | Higher concentration of reactants can lead to shorter reaction times and improved yields. |

Synthetic Route Optimization and Process Scale-Up Studies

The transition of a synthetic procedure from a laboratory-scale experiment to an industrial-scale process requires careful optimization of reaction parameters and consideration of scalability factors. The primary goals of route optimization are to maximize yield and purity, minimize costs and environmental impact, and ensure the process is safe, robust, and reproducible.

Process scale-up introduces challenges that are not always apparent at the bench scale. These include:

Heat Transfer: Exothermic reactions, such as nitration, can be difficult to control in large reactors. Efficient heat management is critical to prevent runaway reactions and ensure consistent product quality.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large vessels, which can affect reaction rates and selectivity.

Safety: Handling large quantities of potentially hazardous materials, such as nitrating agents, requires stringent safety protocols and specialized equipment. dtic.mil

Downstream Processing: The isolation and purification of the final product must be scalable. Methods like crystallization or distillation need to be optimized for large-volume production.

Developing a scalable process for this compound would likely focus on adapting green chemistry principles, such as using solid catalysts, minimizing solvent use, and designing a process that is energy-efficient. dtic.mil A patent for the synthesis of a related compound, 2-fluoro-4-nitrobenzonitrile, highlights the importance of using readily available, less toxic raw materials and developing conditions suitable for industrialized production. google.com

| Factor | Key Considerations |

|---|---|

| Thermodynamics & Kinetics | Managing heat flow for exothermic/endothermic reactions; understanding reaction rates under new mixing regimes. |

| Reactor Design | Choosing appropriate materials and reactor size; ensuring efficient mixing and heat exchange. |

| Reagent Addition | Controlling the rate of addition for highly reactive or hazardous reagents. |

| Workup & Purification | Developing scalable extraction, crystallization, and filtration methods; minimizing solvent volumes. |

| Safety & Environmental | Implementing process safety management (PSM); managing waste streams and emissions. dtic.mil |

| Economic Viability | Analyzing the cost of raw materials, energy consumption, and capital equipment. |

Iii. Comprehensive Chemical Reactivity and Transformation Analysis

Reduction Reactions of the Nitro Group

The nitro group in Ethyl 4-fluoro-2-nitrobenzoate is readily reducible to an amino group, a transformation that is fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. This conversion can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction using dissolving metals or metal salts.

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of aromatic nitro compounds. wikipedia.org This process involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. wikipedia.org For this compound, this reaction yields Ethyl 2-amino-4-fluorobenzoate. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen.

Common Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to moderate heat, 1-5 atm H₂ |

| Raney Nickel | Hydrogen Gas (H₂) | Often requires higher pressure and temperature |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure |

A classic and effective alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid, is a common reagent for this purpose. wikipedia.org The reaction proceeds by a series of single-electron transfers from the tin(II) ion to the nitro group. Iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) is another historically significant and industrially relevant method for the reduction of nitroaromatics. wikipedia.org These methods are particularly useful in laboratory settings where high-pressure hydrogenation equipment may not be available.

The reduction of an aromatic nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. The widely accepted Haber mechanism for the electrochemical reduction of nitrobenzene (B124822) provides a general framework for this transformation, which proceeds through several intermediates. rsc.org

The typical pathway is as follows:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine derivative (Ar-NHOH). rsc.orgnih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding aniline (B41778) or amino derivative (Ar-NH₂). rsc.org

During catalytic hydrogenation, these intermediates are typically highly reactive and are not isolated, as they are rapidly converted to the final amine product on the catalyst surface. orientjchem.org The rate of reduction can be influenced by the substituents on the aromatic ring; electron-withdrawing groups, such as the ester and fluoro groups on this compound, generally facilitate the reduction process. orientjchem.org

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the nitro group positioned ortho to the fluorine and the ethyl ester group in the para position.

The activated aromatic ring of this compound readily reacts with a variety of nucleophiles, leading to the displacement of the fluoride (B91410) ion.

Amines: Primary and secondary amines react efficiently to form N-substituted aniline derivatives. For instance, the reaction with ethanolamine (B43304) leads to the formation of ethyl 4-(2-hydroxyethylamino)-2-nitrobenzoate. nih.gov This type of reaction is fundamental for building more complex molecular scaffolds.

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles in SNAr reactions. nih.gov They can displace the fluoride to form the corresponding thioether. This reactivity is utilized in the synthesis of sulfur-containing compounds.

Hydroxide (B78521): Under appropriate conditions, hydroxide ions can act as nucleophiles, substituting the fluorine to yield the corresponding phenol, Ethyl 4-hydroxy-2-nitrobenzoate. This reaction is a standard method for introducing a hydroxyl group onto an activated aromatic ring. libretexts.org

Products of SNAr Reactions with this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Ethanolamine (HOCH₂CH₂NH₂) | Ethyl 4-(2-hydroxyethylamino)-2-nitrobenzoate |

| Thiol | Sodium thiomethoxide (NaSCH₃) | Ethyl 4-(methylthio)-2-nitrobenzoate |

The efficiency and rate of SNAr reactions are governed by both electronic and steric factors.

Electronic Influences: Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism. researchgate.net The first and typically rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The reaction is only feasible if strong electron-withdrawing groups are present at the ortho and/or para positions relative to the leaving group. libretexts.org In this compound, both the ortho-nitro group and the para-ester group effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and facilitating the reaction.

Steric Influences: While electronic effects are dominant, steric hindrance can also play a role. The presence of the nitro group ortho to the site of nucleophilic attack can sterically hinder the approach of very bulky nucleophiles. rsc.org This can lead to a decrease in the reaction rate compared to an analogous system where the activating group is in the para position. researchgate.net For most common nucleophiles, however, this effect is minimal, and the powerful electronic activation ensures high reaction efficiency.

Exploration of Activated SNAr Pathways

Detailed research findings and data tables specifically for the activated SNAr pathways of this compound are not available in the reviewed literature.

Hydrolysis of the Ester Functional Group

Specific studies detailing the acid-catalyzed hydrolysis of this compound, including kinetic data, could not be found.

While the base-mediated hydrolysis of various substituted ethyl benzoates has been studied, specific kinetic and mechanistic data for this compound are not available.

Without experimental data on the hydrolysis of this compound, a detailed discussion of the kinetic and mechanistic insights into its ester cleavage is not possible.

Electrophilic Aromatic Substitution (EAS) Pathways

There are no available studies on the directed ortho metalation of this compound to provide detailed research findings.

Influence of Fluorine and Nitro Groups on Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile in electrophilic aromatic substitution (EAS) reactions. In this compound, the ethyl ester and the nitro group are meta-directing deactivators, while the fluorine atom is an ortho-, para-directing deactivator.

The strong electron-withdrawing nature of the nitro group and the ester functionality deactivates the aromatic ring towards electrophilic attack. The nitro group, being a powerful deactivating group, directs incoming electrophiles to the meta position relative to itself. Similarly, the ester group also directs meta. The fluorine atom, although deactivating due to its high electronegativity (inductive effect), possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -NO₂ | 2 | Strong electron-withdrawing | Meta-directing |

| -COOEt | 1 | Electron-withdrawing | Meta-directing |

| -F | 4 | Inductively withdrawing, resonantly donating | Ortho-, Para-directing |

Side Reactions and Product Selectivity in Multistep Syntheses

In multistep syntheses involving this compound, the potential for side reactions must be carefully considered to ensure high product selectivity. The presence of multiple reactive sites can lead to the formation of undesired byproducts.

For instance, during nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the fluorine atom, harsh reaction conditions or strongly basic nucleophiles could lead to the hydrolysis of the ester group, yielding the corresponding carboxylic acid. Additionally, if the nucleophile possesses multiple reactive centers, the possibility of reaction at different sites on the nucleophile exists.

In reactions aimed at modifying the nitro group, such as reduction, the choice of reducing agent is crucial. Strong reducing agents might also reduce the ester functionality. Selective reduction of the nitro group in the presence of an ester is a common challenge in organic synthesis, and specific reagents and conditions are required to achieve the desired transformation without affecting the ester.

Derivatization Strategies for Advanced Functionalization

The functional groups of this compound offer multiple avenues for derivatization, allowing for the synthesis of a wide range of more complex molecules.

The ethyl ester group can be readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid, under acidic or basic conditions. This carboxylic acid can then be converted into other derivatives such as acid chlorides, amides, or other esters.

Transesterification: The ethyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-2-nitrophenyl)methanol, using strong reducing agents like lithium aluminum hydride.

Amidation: The ester can be converted directly to an amide by reaction with an amine, although this reaction often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a suitable coupling agent.

Table 2: Examples of Derivatization Reactions of the Ester Moiety

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Aqueous NaOH or H₂SO₄, heat | 4-Fluoro-2-nitrobenzoic acid |

| Transesterification | R'OH, acid or base catalyst | R' 4-fluoro-2-nitrobenzoate |

| Reduction | LiAlH₄ in THF | (4-Fluoro-2-nitrophenyl)methanol |

| Amidation (via acid) | 1. NaOH, H₂O, heat; 2. SOCl₂, then R₂NH | N,N-dialkyl-4-fluoro-2-nitrobenzamide |

The fluorine and nitro groups on the aromatic ring are key sites for further functionalization.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to form ethyl 2-amino-4-fluorobenzoate. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate, Pd/C). orgsyn.org The resulting aniline derivative is a valuable precursor for the synthesis of various heterocyclic compounds.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the C-4 position. nih.gov This reaction is a powerful tool for building molecular complexity. For example, reaction with anilines can lead to the formation of diphenylamine (B1679370) derivatives, which are precursors to acridones.

Synthesis of Heterocyclic Compounds: this compound and its derivatives are valuable starting materials for the synthesis of a range of heterocyclic compounds. For instance, the corresponding nitrobenzoic acid intermediates are used in the synthesis of biologically active heterocycles like benzimidazoles and benzoxazoles. nih.gov The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other bifunctional reagents, can lead to the formation of quinolines, benzodiazepines, and other important heterocyclic systems.

Table 3: Transformations of Aromatic Ring Substituents

| Reaction | Reagents and Conditions | Product |

| Nitro Group Reduction | H₂, Pd/C, Ethanol | Ethyl 2-amino-4-fluorobenzoate |

| Nucleophilic Aromatic Substitution | R₂NH, base, solvent | Ethyl 4-(dialkylamino)-2-nitrobenzoate |

| Heterocycle Synthesis (example) | 1. SnCl₂/HCl; 2. PhC(O)CH₂Br, NaHCO₃ | Substituted quinoline (B57606) derivative |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of Ethyl 4-fluoro-2-nitrobenzoate, offering insights into the proton, carbon, and fluorine atomic environments.

While a publicly available, peer-reviewed high-resolution spectrum for this compound is not readily found, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl ester group. The aromatic region would display a complex splitting pattern due to the specific substitution. The proton ortho to the nitro group (C3-H) would be significantly downfield. The proton ortho to the ester (C6-H) would also be downfield, while the proton ortho to the fluorine (C5-H) would show coupling to the ¹⁹F nucleus. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. The aromatic carbons would have distinct chemical shifts influenced by the attached functional groups; the carbon bearing the nitro group (C2) and the carbon bearing the fluorine (C4) would be particularly deshielded.

Predicted ¹H and ¹³C NMR Data This table is based on theoretical predictions and data from analogous compounds, as specific experimental data for this compound is not available in the cited search results.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -CH₃ (Ethyl) | ~1.4 | Triplet (t) | ~7.1 |

| ¹H | -CH₂ (Ethyl) | ~4.4 | Quartet (q) | ~7.1 |

| ¹H | Aromatic H | ~7.5 - 8.2 | Multiplets (m) | Variable H-H and H-F couplings |

| ¹³C | -CH₃ (Ethyl) | ~14 | - | - |

| ¹³C | -CH₂ (Ethyl) | ~62 | - | - |

| ¹³C | Aromatic C | ~115 - 150 | - | Variable C-F couplings |

| ¹³C | C=O (Ester) | ~164 | - | - |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methylene and methyl protons of the ethyl group. In the aromatic region, COSY would help trace the connectivity between adjacent protons on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the ethyl group's -CH₂ and -CH₃, as well as the signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, correlations would be expected from the ethyl methylene protons to the ester's carbonyl carbon and from the aromatic protons to neighboring quaternary carbons, such as the ones bearing the nitro and ester groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1370 cm⁻¹ region.

Ester Group (-COOC₂H₅): The most prominent feature is the strong carbonyl (C=O) stretching band, expected around 1720-1740 cm⁻¹. Additionally, two distinct C-O stretching bands would be visible: one for the C(=O)-O bond and another for the O-CH₂ bond, typically appearing in the 1000-1300 cm⁻¹ range.

Halogen Group (C-F): The carbon-fluorine bond gives rise to a strong stretching vibration in the fingerprint region of the IR spectrum, generally located between 1000 and 1400 cm⁻¹.

Characteristic Vibrational Frequencies This table is based on established group frequency ranges, as a specific experimental spectrum for this compound is not available in the cited search results.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Aromatic C-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, particularly concerning the orientation of the ethyl ester group relative to the aromatic ring. The planarity between the carbonyl group and the benzene ring is influenced by steric hindrance from the adjacent nitro group. Different rotational isomers (conformers) would likely exhibit subtle but measurable differences in their vibrational spectra, especially in the fingerprint region where bending and stretching frequencies are sensitive to molecular geometry. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. However, such a detailed conformational analysis for this compound has not been found in the public literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The molecular formula for this compound is C₉H₈FNO₄. The theoretical exact mass is calculated by summing the precise masses of its constituent isotopes. This experimental precision allows for unambiguous confirmation of the molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound (C₉H₈FNO₄)

| Element | Count | Isotopic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total Exact Mass | | | 213.043737 |

An experimental HRMS analysis of this compound would be expected to yield a mass value that corresponds very closely to this theoretical calculation, typically within a few parts per million (ppm), thus verifying its elemental composition.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. jmb.or.kr This fragmentation pattern provides a "fingerprint" that helps in structural elucidation. For this compound (m/z ≈ 213.04), key fragmentation pathways can be proposed based on its functional groups.

Common fragmentation processes would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the ester C-O bond.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction (McLafferty rearrangement) followed by elimination from the ethyl ester group.

Loss of the nitro group (NO₂): Cleavage of the C-N bond.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

Table 2: Proposed MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 213.04 | C₂H₅O• (Ethoxy radical) | 168.00 | 4-Fluoro-2-nitrobenzoyl cation |

| 213.04 | C₂H₄ (Ethylene) | 185.01 | 4-Fluoro-2-nitrobenzoic acid cation |

| 213.04 | NO₂ (Nitrogen dioxide) | 167.05 | Ethyl 4-fluorobenzoate (B1226621) cation |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and intermolecular interactions. While SCXRD data for the isomeric compound Ethyl 4-fluoro-3-nitrobenzoate has been published, specific, detailed crystallographic data for this compound is not as readily available in the referenced literature. nih.govnih.gov The following sections describe the expected structural features based on the known chemistry of its functional groups.

The crystal packing of this compound would be dictated by a combination of weak intermolecular forces that stabilize the lattice structure.

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected to be significant, likely forming between the hydrogen atoms of the ethyl group or the aromatic ring and the highly electronegative oxygen atoms of the nitro and carbonyl groups on adjacent molecules.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygens of the nitro group on neighboring molecules.

The conformation of the molecule in the solid state is defined by the torsion angles around its single bonds.

Nitro Group Orientation: Due to significant steric hindrance from the adjacent ethyl ester group at the ortho position, the nitro (NO₂) group is expected to be twisted considerably out of the plane of the benzene ring. This rotation minimizes repulsive interactions between the oxygen atoms of the nitro group and the carbonyl group of the ester.

Ester Group Conformation: The ethyl ester group itself has rotational freedom. Its conformation relative to the aromatic ring will be a balance between maximizing conjugation (favoring planarity) and minimizing steric clash with the ortho-nitro group. It is likely that the carbonyl group (C=O) and the aromatic ring are not perfectly coplanar.

SCXRD analysis would yield precise measurements of the molecule's geometric parameters.

Bond Lengths: The C-F and C-N bond lengths would reflect the electronic properties of the substituted aromatic system. Aromatic C-C bonds are expected to be in the range of 1.38-1.40 Å. The C=O bond of the ester should be consistent with standard values around 1.21 Å. researchgate.net

Bond Angles: The internal bond angles of the benzene ring may show slight deviations from the ideal 120° due to substituent-induced strain. The O-N-O angle within the nitro group and the C-O-C angle of the ester linkage would be key parameters.

Dihedral Angles: The most informative dihedral angles would be those defining the twist of the nitro and ester groups relative to the plane of the benzene ring, quantifying the conformational details discussed previously.

Table 3: Typical Crystallographic Parameters Expected for Aromatic Nitro Compounds and Esters

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| C-C (aromatic) Bond Length | 1.38 – 1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| C=O (carbonyl) Bond Length | ~1.21 Å |

| O-N-O Bond Angle | ~125° |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 4-fluoro-3-nitrobenzoate |

| 4-Fluoro-2-nitrobenzoyl cation |

| 4-Fluoro-2-nitrobenzoic acid cation |

| Ethyl 4-fluorobenzoate cation |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystalline environment.

The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, typically representing hydrogen bonds and other significant interactions.

For this compound, this analysis would allow for the precise quantification of interactions involving its fluorine, nitro, and ester functional groups, providing critical insights into how these groups direct the supramolecular assembly. However, specific crystallographic data required for this analysis are not publicly available. While a crystal structure for the isomer, Ethyl 4-fluoro-3-nitrobenzoate, has been reported, it does not include a Hirshfeld surface analysis. nih.gov

Interactive Data Table: Illustrative Intermolecular Contact Percentages from Hirshfeld Analysis of a Related Fluoro-Organic Compound

This table demonstrates the type of quantitative data that Hirshfeld analysis provides, using findings from a representative compound containing a fluorophenyl group. researchgate.net

| Intermolecular Contact | Percentage Contribution |

| H···H | 42.6% |

| O···H/H···O | 16.8% |

| C···H/H···C | 15.5% |

| Other Contacts | 25.1% |

Note: This data is for an exemplary compound and not for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

The electronic absorption spectrum of this compound is expected to be dominated by its nitroaromatic system. A chromophore is the part of a molecule responsible for its color. In this compound, the benzene ring substituted with a nitro group (-NO₂) and a fluorine atom (-F), along with the ethyl ester group (-COOEt), constitutes the primary chromophore.

The nitro group is a strong electron-withdrawing group, which, in conjunction with the aromatic ring, creates a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths. The electronic transitions are typically of the π → π* type, involving the promotion of electrons within the aromatic system's π-orbitals. The presence of the nitro group can also lead to n → π* transitions, involving the non-bonding electrons on the oxygen atoms.

The polarity of the solvent can significantly influence the position, intensity, and shape of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. ijcce.ac.ir The interaction between the solvent and the chromophore's ground and excited states can alter the energy gap between them.

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This typically occurs in π → π* transitions when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, decreasing the energy gap for the transition. biointerfaceresearch.com

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is common for n → π* transitions in polar, protic solvents. The solvent molecules can form hydrogen bonds with the non-bonding electrons in the ground state, lowering its energy and thus increasing the energy required for the transition. biointerfaceresearch.com

A systematic study of this compound in a range of solvents with varying polarities would be necessary to characterize its specific solvatochromic behavior. Such a study would reveal details about the polarity changes in the molecule upon electronic excitation. However, no such specific study was found in the literature search.

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic distribution. researchgate.net For Ethyl 4-fluoro-2-nitrobenzoate, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. youtube.com This calculation finds the structure corresponding to the minimum energy on the potential energy surface. researchgate.net The optimization provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the benzene (B151609) ring and the relative orientations of the ethyl ester and nitro functional groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-N (Nitro) | ~1.48 Å | |

| N-O (Nitro) | ~1.22 Å | |

| C=O (Ester) | ~1.21 Å | |

| C-O (Ester) | ~1.34 Å | |

| Bond Angle | O-N-O (Nitro) | ~124° |

| C-C-F | ~119° | |

| C-C=O (Ester) | ~125° |

Note: These values are representative examples of what a DFT calculation would yield and are based on typical parameters for similar functional groups.

Electronic structure analysis provides information about the distribution of electrons within the optimized molecular geometry. This includes the calculation of atomic charges and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.com For this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of both the HOMO and LUMO.

Table 2: Representative FMO Properties for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | ~4.0 |

Note: These are typical energy ranges for a nitroaromatic compound and serve as an illustration of DFT calculation results.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various stretching, bending, and torsional motions. scholarsresearchlibrary.com These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the optimized molecular structure and make detailed assignments of the observed spectral bands to specific molecular vibrations. researchgate.net For instance, the characteristic stretching frequencies of the C=O group in the ester and the N-O bonds in the nitro group can be precisely calculated and assigned.

Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | ~1530-1550 | 1520-1560 |

| Symmetric Stretch | -NO₂ | ~1340-1360 | 1335-1355 |

| Carbonyl Stretch | C=O (Ester) | ~1720-1740 | 1715-1735 |

| Aromatic Stretch | C=C | ~1590-1610 | 1585-1610 |

| C-F Stretch | C-F | ~1230-1270 | 1220-1260 |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

The Molecular Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface.

Red/Yellow Regions: Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro and carbonyl groups. researchgate.net

Blue Regions: Indicate positive potential, representing electron-poor areas that are prone to nucleophilic attack. These would be found near the hydrogen atoms and potentially on the carbon atom of the carbonyl group. walisongo.ac.id

The ESP map for this compound would clearly illustrate the electron-withdrawing effects of the fluoro and nitro substituents on the aromatic ring.

Quantum Chemical Studies on Reactivity Descriptors

Beyond FMO analysis, quantum chemistry offers more sophisticated descriptors to predict chemical reactivity with greater precision. These descriptors are derived from how the electron density of a system changes with the number of electrons. researchgate.net

The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic or nucleophilic attack. researchgate.net It is calculated from changes in electron density when an electron is added to or removed from the molecule.

f⁺(r): Predicts the site for nucleophilic attack. The atom with the highest value of f⁺ is the most likely to accept an electron.

f⁻(r): Predicts the site for electrophilic attack. The atom with the highest value of f⁻ is the most likely to donate an electron.

For this compound, Fukui function analysis would likely identify the carbonyl carbon of the ester group and specific carbons on the aromatic ring as the primary sites for nucleophilic attack (high f⁺). The oxygen atoms of the nitro group would likely be identified as sites susceptible to electrophilic attack (high f⁻). This analysis provides a more quantitative prediction of reactivity than ESP maps alone. researchgate.net

Global and Local Reactivity Indices

Conceptual Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to quantify the reactivity of a molecule through various descriptors. These reactivity indices, derived from the changes in electron density, help predict how and where a molecule is likely to react.

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule for specific types of reactions. The Fukui function, f(r), is a prominent local descriptor, indicating the change in electron density at a specific point when an electron is added or removed. This helps pinpoint the exact atoms susceptible to nucleophilic, electrophilic, or radical attack.

While specific DFT calculations for this compound are not extensively published, the principles of these indices suggest that the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups, combined with the ester group, creates distinct regions of electrophilicity and nucleophilicity across the molecule. The aromatic ring is expected to be electron-deficient, and the oxygen atoms of the nitro and ester groups would be nucleophilic centers.

Table 1: Key Global and Local Reactivity Indices in Conceptual DFT

| Index Type | Descriptor Name | Symbol | Information Provided |

| Global | Chemical Potential | μ | Tendency of electrons to escape the system (propensity for electron donation). |

| Global | Global Hardness | η | Resistance to change in electron configuration. |

| Global | Global Electrophilicity | ω | Capacity of the molecule to accept electrons; a measure of its electrophilic nature. |

| Local | Fukui Function | f(r) | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Local | Parr Function | P(r) | A related function used to describe the most probable sites for radical attacks. |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester tail, MD simulations are invaluable for exploring its conformational landscape.

The primary goal of MD simulations in this context is conformational sampling—the systematic exploration of the different spatial arrangements (conformers) that the molecule can adopt. By simulating the molecule's dynamics in a given environment (e.g., in a vacuum or a specific solvent), researchers can identify low-energy, stable conformations and understand the transitions between them. This information is critical because the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

A typical MD simulation would reveal:

The preferred orientation of the ethyl ester group relative to the benzene ring.

The torsional angles and flexibility of the C-C and C-O single bonds.

The influence of solvent molecules on the conformational stability.

The accessible range of motion, which can be crucial for binding to a biological target.

Although specific MD simulation studies on this compound are not available in the reviewed literature, this technique remains a standard approach for understanding the dynamic behavior of small molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be employed to investigate its potential as an inhibitor or ligand for various protein targets. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB).

Using a docking algorithm (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand within the active site of the protein.

Scoring these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Studies on similar fluoro-nitro aromatic compounds have demonstrated their potential to bind to various enzymes, such as acetylcholinesterase, by forming stable interactions within the active site. researchgate.net Docking studies could reveal whether this compound can fit into specific binding pockets and what interactions stabilize its binding.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | 4EY7 | -7.8 | TYR337, PHE338 | π-π Stacking |

| Cyclooxygenase-2 | 5IKR | -8.2 | ARG120, TYR355 | Hydrogen Bond, Hydrophobic |

| Dihydrofolate Reductase | 1DHF | -7.5 | ILE50, SER59 | Hydrophobic, Hydrogen Bond |

Topological Analysis of Electron Density (e.g., QTAIM, RDG, ELF, LOL)

The topological analysis of the electron density provides a profound understanding of chemical bonding and non-covalent interactions within a molecular system. These methods move beyond simple orbital descriptions to characterize the nature of atomic interactions based on the calculated electron density (ρ(r)).

Quantum Theory of Atoms in Molecules (QTAIM) is a primary method in this field. It partitions the electron density of a molecule into atomic basins and analyzes the properties at critical points in the density. acs.orgresearchgate.net For instance, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a chemical bond. acs.orgresearchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the bond as either a shared interaction (covalent) or a closed-shell interaction (ionic, hydrogen bond, van der Waals). mdpi.comnanobioletters.com For nitrobenzoate derivatives, QTAIM can precisely describe the nature of C-N, N-O, and C-F bonds, as well as weaker intramolecular interactions. acs.orgresearchgate.net

Other related analyses include:

Reduced Density Gradient (RDG): A method to visualize and characterize weak non-covalent interactions, distinguishing between hydrogen bonds, van der Waals forces, and steric repulsion. nanobioletters.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs, providing a visual map of the electron arrangement. acs.org

These analyses on this compound would quantify the strength and nature of its covalent bonds and identify any significant non-covalent interactions that stabilize its structure.

Table 3: Common Methods for Topological Analysis of Electron Density

| Method | Acronym | Primary Application |

| Quantum Theory of Atoms in Molecules | QTAIM | Characterizes chemical bonds and defines atomic properties within a molecule. acs.orgresearchgate.net |

| Reduced Density Gradient | RDG | Identifies and visualizes non-covalent interactions in 3D space. nanobioletters.com |

| Electron Localization Function | ELF | Maps regions of high electron pair localization, such as bonds and lone pairs. acs.org |

| Localized Orbital Locator | LOL | Provides an alternative, often clearer, picture of electron localization regions. acs.org |

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that aim to correlate the structural or physicochemical properties of a series of molecules with their observed properties or biological activities. researchgate.netsciengine.com These models are typically statistical in nature and are used to predict the properties of new, untested compounds.

For a class of compounds like substituted nitrobenzenes, an SPR model could be developed to predict properties such as toxicity, reactivity, or binding affinity based on a set of calculated molecular descriptors. researchgate.netsciengine.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

The development of an SPR model involves:

Compiling a dataset of related molecules with known experimental property values.

Calculating a wide range of molecular descriptors for each molecule.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that links the descriptors to the property. researchgate.net

Validating the model to ensure its predictive power.

For this compound, descriptors like the Hammett substitution constant (σ), dipole moment, and energies of frontier molecular orbitals could be used in an SPR model to predict its electrochemical behavior or biological activity based on models developed for similar nitroaromatic compounds. researchgate.netnih.gov

Table 4: Potential Descriptors for an SPR Model of Substituted Nitrobenzenes

| Descriptor Class | Example Descriptors | Property It May Predict |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Hammett Constant (σ) | Reactivity, Genotoxicity, Binding Affinity researchgate.netsciengine.com |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity (Mr) | Binding Interactions, Membrane Permeability nih.gov |

| Thermodynamic | Enthalpy of Formation, Solvation Energy | Chemical Stability, Environmental Fate |

Vi. Advanced Research Applications of Ethyl 4 Fluoro 2 Nitrobenzoate and Its Derivatives

Role as an Intermediate in Pharmaceutical Chemistry

The strategic placement of the fluoro and nitro groups on the benzene (B151609) ring makes Ethyl 4-fluoro-2-nitrobenzoate a highly reactive and adaptable precursor for constructing a variety of molecular scaffolds. These functional groups can be readily transformed or can direct subsequent chemical modifications, making the compound a valuable starting material in multi-step synthetic pathways aimed at producing new drug candidates.

Synthesis of Biologically Active Heterocycles (e.g., Benzimidazoles, Benzoxazoles)

Nitrobenzoic acid intermediates, including compounds structurally similar to this compound, are established starting materials for the synthesis of biologically active heterocyclic compounds such as benzimidazoles and benzoxazoles. nih.gov The synthetic strategy typically involves the chemical reduction of the nitro group to an amine. mdpi.com This newly formed amino group can then undergo a cyclization reaction with an appropriate reagent to form the desired heterocyclic ring system.